(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide
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Overview
Description
(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide is an organic compound that features a combination of aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide typically involves the following steps:
Formation of the Ethenesulfonamide Backbone: This can be achieved through the reaction of an appropriate sulfonyl chloride with an amine under basic conditions.
Introduction of the Methylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction to introduce the 4-methylphenyl group onto the ethenesulfonamide backbone.
Attachment of the Methylsulfinyl-1-phenylethyl Group: This can be done through a nucleophilic substitution reaction where the sulfinyl group is introduced using a suitable sulfoxide reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-Methylphenyl)-N-(2-methylthio-1-phenylethyl)ethenesulfonamide: Similar structure but with a methylthio group instead of a methylsulfinyl group.
(E)-2-(4-Methylphenyl)-N-(2-methylsulfonyl-1-phenylethyl)ethenesulfonamide: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide is unique due to the presence of the methylsulfinyl group, which can impart different chemical and biological properties compared to its analogs.
Biological Activity
(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including sulfonamide and sulfinyl moieties. Its IUPAC name is this compound, with the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C18H21N1O3S2 |
Molecular Weight | 373.49 g/mol |
SMILES | CC(C=C(C(=O)NCC1=CC=CC=C1)S(=O)(=O)N(C)C)C)C |
InChI Key | UJRDVCDNLULZPE-OUKQBFOZSA-N |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of metabolic pathways where sulfonamides are known to act as competitive inhibitors.
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity. This could lead to altered signal transduction pathways that affect cellular responses.
- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on various cancer cell lines. The potential for this compound to act as an anticancer agent warrants further investigation.
Anticancer Properties
Research has indicated that derivatives of sulfonamide compounds can exhibit significant anticancer properties. For instance, studies involving structurally related compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells:
- Case Study 1 : A study evaluated a series of biphenyl derivatives similar to this compound against human cancer cell lines. Compounds demonstrated IC50 values ranging from 19.41 µM to 29.27 µM, indicating potent cytotoxicity comparable to established anticancer agents .
- Case Study 2 : Another investigation focused on the mechanism of action involving mitochondrial pathways. It was found that certain sulfonamide derivatives could trigger apoptosis through caspase-dependent pathways, highlighting their potential as therapeutic agents in oncology .
Pharmacological Applications
Given its structural characteristics and preliminary findings, this compound may have several pharmacological applications:
- Antibacterial Activity : Similar sulfonamides are known for their antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
- Anti-inflammatory Effects : Compounds with sulfonamide groups have been studied for their anti-inflammatory effects, potentially useful in treating conditions like rheumatoid arthritis.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-15-8-10-16(11-9-15)12-13-24(21,22)19-18(14-23(2)20)17-6-4-3-5-7-17/h3-13,18-19H,14H2,1-2H3/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRDVCDNLULZPE-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(CS(=O)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(CS(=O)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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